Comparative CYP Isoform Inhibition Profile: Proadifen vs. 1-Aminobenzotriazole (ABT) and Ketoconazole
Proadifen (SKF-525A) demonstrates a distinct isoform selectivity profile in recombinant human CYP assays compared to ABT and ketoconazole. Proadifen is a potent inhibitor of CYP2D6 (Ki = 0.043 µM), whereas ABT and ketoconazole are much weaker inhibitors of this isoform (Ki values not reported in this head-to-head assay). Conversely, Proadifen weakly inhibits CYP1A2 (46% inhibition at 1200 µM) and CYP2E1 (65% inhibition at 1000 µM), while ABT is a more potent inhibitor of CYP2E1 (Ki = 8.7 µM). Ketoconazole, a selective CYP3A4 inhibitor, shows very weak inhibition of CYP1A2 (50% inhibition at 120 µM) [1].
| Evidence Dimension | CYP2D6 Inhibition (Ki) |
|---|---|
| Target Compound Data | 0.043 µM |
| Comparator Or Baseline | ABT: Not reported; Ketoconazole: Not reported |
| Quantified Difference | Proadifen exhibits sub-50 nM potency for CYP2D6, a key differentiating feature. |
| Conditions | Recombinant human CYP2D6, bufuralol 1'-hydroxylation assay |
Why This Matters
For studies where CYP2D6-mediated metabolism is the primary endpoint, Proadifen provides superior potency and specificity compared to other broad-spectrum inhibitors, minimizing off-target effects.
- [1] Emoto, C., Murase, S., Sawada, Y., Jones, B. C., & Iwasaki, K. (2003). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. Drug Metabolism and Pharmacokinetics, 18(5), 287-295. View Source
